Codeine methochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63732-63-8 |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;chloride |
InChI |
InChI=1S/C19H24NO3.ClH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 |
InChI Key |
XCXXINPMYZWPSG-YZZSNFJZSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Cl-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Codeine Methochloride
Precursor Compounds and Starting Materials in Codeine Methochloride Synthesis
The journey to synthesizing this compound begins with the availability of its foundational precursors. Morphine, the principal alkaloid of the opium poppy, serves as the primary starting material, which is then converted to codeine, the immediate precursor for the final quaternization step.
Morphine as a Primary Precursor to Codeine
Morphine is the most abundant opiate alkaloid found in opium, the dried latex of Papaver somniferum, present in concentrations ranging from 9% to 17% by weight. google.com Due to a market demand for codeine that far surpasses its natural availability (0.3% to 4% in opium), the majority of codeine is produced synthetically through the methylation of morphine. google.comnih.govacs.org This process specifically targets the phenolic hydroxyl group at the C-3 position of the morphine molecule. googleapis.com
The conversion of morphine to codeine is a cornerstone of opiate alkaloid chemistry, with a significant portion of manufactured morphine undergoing this transformation. smolecule.com The historical and continued importance of this conversion has driven the development of numerous synthetic methods to achieve efficient and high-yield methylation.
Codeine as the Immediate Precursor for Quaternization
Once synthesized from morphine, codeine becomes the direct starting material for producing this compound. The key transformation is the quaternization of the tertiary amine nitrogen atom within the codeine structure. This reaction involves the addition of a methyl group to the nitrogen, converting it into a quaternary ammonium (B1175870) salt. sathyabama.ac.ingoogle.com This process is a common chemical modification for tertiary amine-containing drugs to alter their properties. google.com
Methylation Strategies for Quaternary Ammonium Salt Formation
The conversion of codeine to this compound hinges on the selection of an appropriate methylating agent and the optimization of reaction conditions to ensure an efficient and specific quaternization reaction.
Application of Methylating Agents (e.g., Methyl Chloride, Trimethylphenylammonium Chloride)
A variety of methylating agents can be employed for the synthesis of codeine from morphine and the subsequent quaternization to this compound. Historically, agents like dimethyl sulfate (B86663) and methyl iodide in alkaline solutions were used for the O-methylation of morphine. smolecule.comgoogle.com
More contemporary and efficient methods often utilize phenyltrimethylammonium (B184261) salts, such as trimethylphenylammonium chloride. google.comgoogle.comunodc.org This reagent can act as both a methylating agent and a phase transfer catalyst, facilitating the reaction in a hydrocarbon solvent. googleapis.comgoogle.comennoreindiachemicals.comchemicalbook.com While effective, the preparation of trimethylphenylammonium chloride can be challenging and costly, sometimes requiring the use of gaseous methyl chloride. google.com An alternative, phenyl trimethyl ammonium methyl sulfate, has been proposed to circumvent these issues. google.com
For the N-methylation of codeine to form this compound, methyl chloride can be used. evitachem.com The reaction of amines with methylene (B1212753) chloride is also a relevant area of study in this context. acs.org The choice of methylating agent is critical and can influence reaction efficiency, cost, and safety.
Optimization of Reaction Conditions and Catalytic Systems (e.g., Phase Transfer Catalysis)
Optimizing reaction conditions is paramount for achieving high yields and purity. For the methylation of morphine to codeine using trimethylphenylammonium chloride, the reaction is typically conducted in a hydrocarbon solvent like toluene (B28343) or xylene at temperatures ranging from 45°C to 120°C. googleapis.comgoogle.com The use of an alkali metal carbonate, such as sodium or potassium carbonate, is also crucial. google.comgoogle.com
Phase-transfer catalysis has emerged as a valuable technique in alkaloid methylation. smolecule.com For instance, tetrabutylammonium (B224687) bromide has been used as a phase transfer catalyst for the methylation of morphine derivatives with methyl iodide. mdpi.com This approach can lead to shorter reaction times. mdpi.com Solid-phase synthesis using a methylation resin, where a methylating reagent is tethered to a polymer, offers another innovative approach, potentially simplifying product separation and reagent recycling. google.com
Derivatization and Analog Development of this compound
The chemical structure of codeine and its quaternary salt, this compound, allows for a wide range of derivatizations to develop new analogs with potentially altered properties. These modifications can be made at various positions on the molecule.
For instance, halogenation at the C-1 position of codeine has been reported, yielding 1-bromocodeine and 1-chlorocodeine. nih.gov Palladium-catalyzed reactions have also been utilized to introduce alkyl groups at the C-1 position. nih.gov Furthermore, the C-6 hydroxyl group can be modified, and the nitrogen atom can be a site for creating various quaternary ammonium salts with different alkyl or benzyl (B1604629) groups. google.comwho.int The development of such derivatives is a key area of research in medicinal chemistry, aiming to produce compounds with improved therapeutic profiles. nih.gov
Exploration of Structural Modifications on the Morphinan (B1239233) Skeleton
The morphinan skeleton, the foundational structure of codeine and its derivatives, offers several sites for chemical modification. Research into the semi-synthetic derivatives of morphine and codeine has demonstrated that alterations to this framework can lead to compounds with varied pharmacological profiles. nih.gov These modifications have historically targeted three primary moieties: ring A, ring C, and the nitrogen at position 17. nih.gov
Modifications on Ring A: Substitutions on the aromatic A ring of the morphinan structure have been explored to understand their impact on receptor interaction. For instance, halogenated codeine analogues have been synthesized, which showed about half the potency of the parent compounds. nih.gov This suggests that both steric effects and changes in the charge distribution on the aromatic ring can influence the molecule's attachment to its receptor binding site. nih.gov
Modifications on Ring C: Ring C contains a hydroxyl group at position 6 in codeine. Modifications at this position are a cornerstone of opioid chemistry. For example, the conversion of the hydroxyl group to a carbonyl group is a key feature in clinically significant opioids like oxycodone and oxymorphone. mdpi.com Furthermore, the introduction of various substituents at position 14, which is unsubstituted in natural opioids like codeine and morphine, has been shown to produce a wide array of activities. mdpi.comresearchgate.netnih.gov
Modifications at the N-17 Position: The nitrogen atom at position 17 is a frequent target for structural variation. The identity of the substituent on the nitrogen is a critical determinant of the compound's activity. Replacing the methyl group with other substituents has been a key strategy in the development of opioid antagonists and mixed agonist-antagonists. researchgate.net In the case of this compound, the nitrogen is quaternized, which fundamentally alters its properties.
The table below summarizes key structural modifications on the morphinan skeleton, drawing from research on related compounds, which informs the potential for modifying this compound.
| Modification Site | Type of Modification | Observed Outcome/Rationale | Reference |
| Ring A (C-1, C-2) | Halogenation | Resulted in approximately 50% of the parent compound's potency. nih.gov | nih.gov |
| Ring C (C-6) | Oxidation of hydroxyl to carbonyl | A common modification leading to potent ketone derivatives. mdpi.com | mdpi.com |
| Ring C (C-14) | Introduction of hydroxyl or alkoxy groups | Can significantly alter the activity profile, leading to potent agonists. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Nitrogen (N-17) | Replacement of methyl group | Leads to compounds with antagonist or mixed agonist-antagonist properties. researchgate.net | researchgate.net |
| Ring A (C-3) | Substitution of the methoxy (B1213986) group | Generally shows no improvement in potency at opioid receptors. nih.gov | nih.gov |
Stereochemical Considerations in Quaternary Opioid Synthesis
The stereochemistry of opioids is fundamental to their biological activity. The rigid, pentacyclic structure of the morphinan skeleton contains several stereocenters, and their specific spatial arrangement is crucial for effective interaction with opioid receptors. unodc.org
The synthesis of quaternary opioids like this compound must account for the inherent stereochemistry of the starting material. The total synthesis of morphine and its analogues has highlighted numerous stereochemical challenges and points of interest. unodc.org For instance, the relative orientation of the hydroxyl group at C-6 and the ethanamine chain at C-13 dictates the potential for certain degradation reactions. unodc.org
When producing quaternary derivatives, the quaternization of the nitrogen atom introduces a new dimension to the molecule's stereochemistry. The approach of the alkylating agent (in this case, a methylating agent like methyl chloride) to the nitrogen lone pair can theoretically lead to two different epimers if the nitrogen becomes a stereocenter. However, in the morphinan system, the stereochemistry of the existing rings typically directs the approach of the incoming group, leading to a stereochemically defined product.
The importance of stereochemistry is further underscored in studies of synthetic opioids where cyclization generates stereocenters. For example, in the U-47700 series of synthetic opioids, cyclization creates stereocenters at C1 and C2, resulting in four possible stereoisomers. mdpi.com Crucially, only the trans stereoisomers exhibit opioid activity, and the absolute configuration determines the receptor selectivity and affinity. mdpi.com This highlights that a precise three-dimensional structure is a prerequisite for the desired pharmacological effect. nih.gov
In essence, the synthesis of this compound inherits the complex stereochemistry of codeine. Any subsequent synthetic transformations must preserve or controllably alter this stereochemistry to achieve the intended biological activity.
Theoretical and Preclinical Pharmacological Investigations of Codeine Methochloride
Receptor Binding and Activation Profiles
Codeine methochloride, a quaternary derivative of codeine, is structurally distinct from its parent compound. This structural modification, specifically the addition of a methyl group to the nitrogen atom, results in a positively charged molecule with reduced ability to cross the blood-brain barrier. Consequently, its pharmacological actions are largely confined to the peripheral nervous system. The following sections detail its interaction with opioid receptors in various in vitro models.
In vitro binding assays are crucial for determining the affinity and selectivity of a compound for its target receptors. Like its parent compound, this compound's primary targets are the opioid receptors. Codeine itself exhibits a relatively weak affinity for opioid receptors, with a notable preference for the mu-opioid receptor (MOR) compared to the delta (DOR) and kappa (KOR) subtypes mdpi.comresearchgate.netstatpearls.com.
Studies on guinea-pig brain homogenates have investigated the affinity of codeine and related compounds for the three main opioid receptor subtypes clinpgx.org. The substitution or modification of chemical groups on the morphine skeleton, such as the methylation that creates codeine from morphine, is known to decrease binding affinity at opioid receptors clinpgx.org. The further creation of a quaternary analogue like this compound (also referred to as methylmorphine in some literature) influences this profile, primarily by limiting its action to peripheral receptors nih.gov.
While specific Ki values for this compound are not extensively documented in the provided literature, the general profile of codeine suggests a significantly lower affinity for the mu-opioid receptor than morphine researchgate.netclinpgx.org. The analgesic effects of systemically administered codeine are largely dependent on its metabolic conversion to morphine nih.govpharmaceutical-journal.com. However, this compound cannot be metabolized to morphine in the same way, and its pharmacological actions are due to its direct, albeit peripherally-restricted, receptor interactions.
| Compound | Receptor Subtype | Relative Affinity Profile | Key Findings |
|---|---|---|---|
| Codeine (Parent Compound) | Mu (μ) | Low, but higher than for δ and κ | Shows poor affinity for MOR and none for DOR and KOR in some assays mdpi.com. It has about 20 times more affinity for the mu receptor compared to the delta receptor statpearls.com. |
| Codeine (Parent Compound) | Delta (δ) | Very Low | Glucuronidation at the 6-hydroxyl position can slightly increase delta-receptor affinity clinpgx.org. |
| Codeine (Parent Compound) | Kappa (κ) | Very Low / Negligible | Glucuronidation at the 6-hydroxyl position tends to reduce kappa-receptor affinity clinpgx.org. |
| This compound | Mu (μ), Delta (δ), Kappa (κ) | Presumed to have a binding profile similar to codeine but is restricted to peripheral receptors. | Acts on peripheral opioid receptors to produce its effects, as it does not readily cross the blood-brain barrier nih.gov. |
Codeine is classified as a selective agonist for the mu-opioid receptor ncats.io. Cellular and tissue-based assays confirm that codeine and its derivatives primarily act as agonists, initiating a physiological response upon binding to the receptor. There is no indication that this compound functions as an antagonist.
In preclinical studies, the agonist activity of opioid compounds is often evaluated using isolated tissue preparations, such as the mouse vas deferens or guinea pig ileum, which contain opioid receptors. The activity of this compound is characterized by its ability to elicit a response in tissues expressing opioid receptors, particularly in the periphery. Its effects are sensitive to blockade by opioid antagonists, confirming its mechanism of action. For example, the peripheral effects of methylmorphine (this compound) can be blocked by a peripherally-acting antagonist like methylnaloxone, which further supports its classification as a peripherally-acting opioid agonist nih.gov.
Opioid receptors, including the mu, delta, and kappa subtypes, are members of the G-protein-coupled receptor (GPCR) family frontiersin.org. The binding of an agonist, such as codeine or its derivatives, to a mu-opioid receptor (MOR) triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins frontiersin.orgnih.gov.
The process of G-protein activation by codeine congeners has been studied using agonist-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays nih.govresearchgate.net. Upon agonist binding, the Gα subunit of the G-protein releases guanosine diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), causing the Gα-GTP and Gβγ subunits to dissociate frontiersin.org. These dissociated subunits then interact with various intracellular effector systems.
Key downstream signaling pathways modulated by MOR activation include:
Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger nih.gov.
Modulation of Ion Channels: Activated G-proteins can lead to the closure of voltage-gated calcium channels (reducing neurotransmitter release) and the opening of G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability) nih.gov.
While morphine generally produces a greater maximal stimulation of G-protein activation compared to codeine, codeine and its derivatives are confirmed MOR agonists that operate through this G-protein-mediated signaling cascade nih.gov. It is through these pathways that this compound exerts its effects on peripheral neurons to modulate pain and gastrointestinal function.
Pharmacodynamic Studies in Preclinical Animal Models
Pharmacodynamic studies in animal models are essential for understanding the physiological effects of a compound in a living organism. For this compound, these studies focus on its actions outside the central nervous system.
The primary rationale for investigating quaternary opioid derivatives like this compound is to achieve pain relief (antinociception) without the central side effects (such as respiratory depression and sedation) associated with traditional opioids. This is accomplished by targeting peripheral opioid receptors located on sensory nerve endings.
The formalin test in mice is a well-established model for differentiating between central and peripheral analgesic actions. The test involves two distinct phases of nociceptive behavior (licking the injected paw): an early, neurogenic phase (0-5 minutes) mediated by central mechanisms, and a late, inflammatory phase (15-30 minutes) driven by peripheral inflammation and sensitization nih.gov.
A comparative study using this model provided clear evidence for the peripheral action of methylmorphine (this compound) nih.gov:
Systemic Morphine: Inhibited both the early and late phases of the formalin test, indicating both central and peripheral actions.
Systemic this compound (Methylmorphine): In contrast, it only inhibited the late, inflammatory phase of the response. This effect was blocked by the peripherally restricted opioid antagonist methylnaloxone, confirming that the antinociceptive activity of this compound is mediated by opioid receptors in the periphery nih.gov.
These findings demonstrate that this compound can produce analgesia for inflammatory pain by acting exclusively on peripheral targets.
| Compound (Systemic Administration) | Effect on Early Phase (Central) | Effect on Late Phase (Peripheral) | Conclusion |
|---|---|---|---|
| Morphine | Inhibited | Inhibited | Acts on both central and peripheral opioid receptors nih.gov. |
| This compound (Methylmorphine) | No Inhibition | Inhibited | Acts on peripheral opioid receptors only nih.gov. |
Opioids are known to significantly impact gastrointestinal (GI) function, primarily by delaying transit and causing constipation nih.gov. These effects are mediated by the activation of opioid receptors located within the enteric nervous system of the GI tract jnmjournal.org.
Codeine administration has been shown to delay gastric emptying and inhibit gastric motility nih.govresearchgate.net. Studies in healthy subjects using a 13C-octanoate breath test demonstrated that codeine significantly prolongs gastric half-emptying time compared to a placebo nih.gov. This delay is correlated with a reduction in a gastric motility index, indicating that the effect is due to an inhibition of gastric contractility researchgate.net.
Because this compound is peripherally restricted, it is expected to exert potent effects on the gastrointestinal tract upon systemic administration. By acting directly on the rich population of opioid receptors in the gut wall, it can modulate intestinal motility and secretion without producing central analgesic effects. This makes it a useful tool for studying the peripheral opioid mechanisms that control GI function.
Comparative Pharmacodynamics with Tertiary Opioid Analogues in Animal Systems
The pharmacodynamic profile of this compound, a quaternary ammonium (B1175870) derivative of codeine, is best understood in comparison to its tertiary amine precursor, codeine. The quaternization of the nitrogen atom in the morphine scaffold, a key structural feature of codeine, significantly alters its pharmacological activity, primarily by limiting its access to the central nervous system (CNS).
In animal models, this compound is expected to exhibit significantly attenuated central opioid effects, such as analgesia, when administered systemically, compared to an equimolar dose of codeine. This is because the permanent positive charge on the quaternary nitrogen drastically increases the polarity of the molecule, thereby hindering its ability to cross the blood-brain barrier. While codeine itself is a prodrug that exerts its analgesic effects after being metabolized to morphine in the liver, this compound's central activity would be minimal as it is largely excluded from the brain where these opioid receptors are densely located painphysicianjournal.com.
Studies on other quaternary opioid antagonists have shown that these compounds are effective in distinguishing between the peripheral and central actions of opioids nih.gov. When administered systemically, they can antagonize the peripheral effects of opioids, such as on the gastrointestinal tract, without significantly affecting the centrally-mediated analgesia. While this compound is a derivative of an agonist, the principle of restricted central access applies.
Furthermore, the process of quaternization can also impact the binding affinity of the molecule for opioid receptors. Research on naloxone (B1662785) and its quaternary analogue, naloxone methiodide, has indicated that the quaternary derivative has a lower affinity for opioid receptors compared to its tertiary parent compound nih.gov. This suggests that even if this compound were to reach central opioid receptors, its intrinsic activity might be reduced compared to codeine.
The following table summarizes the expected comparative pharmacodynamic effects based on the principles of opioid quaternization:
| Feature | Codeine (Tertiary Analogue) | This compound (Quaternary Derivative) | Rationale |
| Central Analgesia (Systemic Administration) | Present (after metabolism to morphine) | Significantly Reduced or Absent | Poor blood-brain barrier penetration of the quaternary compound. |
| Peripheral Opioid Effects | Present | Present | Can interact with peripheral opioid receptors. |
| Opioid Receptor Affinity | Higher | Potentially Lower | Quaternization can reduce binding affinity. |
Pharmacokinetic Considerations in Preclinical Research
A defining pharmacokinetic characteristic of quaternary opioids, including this compound, is their severely restricted ability to permeate the blood-brain barrier (BBB) nih.govjefferson.edu. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside bmj.comnih.gov.
The addition of a methyl group to the tertiary nitrogen of codeine results in a permanently charged quaternary ammonium ion in this compound. This positive charge significantly increases the hydrophilicity and polarity of the molecule, making it a poor candidate for passive diffusion across the lipophilic endothelial membranes of the BBB jefferson.edu.
Studies comparing the brain uptake of tertiary opioids and their quaternary counterparts consistently demonstrate this principle. For instance, methylnaltrexone (B1235389), a quaternary derivative of the opioid antagonist naltrexone, is designed to be peripherally acting due to its inability to cross the BBB bmj.combmj.com. Similarly, experiments with other quaternary narcotic antagonists have confirmed their limited central nervous system penetration nih.gov. While direct experimental data on this compound is scarce, the established principles of medicinal chemistry and pharmacology strongly predict a very low BBB permeation.
The table below illustrates the expected differences in BBB permeation between codeine and this compound:
| Compound | Chemical Nature | Blood-Brain Barrier Permeability | Mechanism of Restricted Permeation |
| Codeine | Tertiary Amine | Readily Crosses | Less polar, allowing for passive diffusion. |
| This compound | Quaternary Ammonium Salt | Very Low to Negligible | Increased polarity and permanent positive charge hinder passive diffusion across the lipid-rich BBB. |
The tissue distribution of this compound is anticipated to be markedly different from that of codeine, primarily due to its quaternary ammonium structure. Following systemic administration in animal models, this compound would be expected to distribute primarily to peripheral tissues, with significantly lower concentrations in the central nervous system.
Studies on other quaternary ammonium compounds have shown high accumulations in organs of excretion such as the liver and kidneys, as well as in tissues with a high density of receptors they may interact with peripherally nih.gov. For this compound, this would imply potential accumulation in peripheral tissues expressing opioid receptors, such as the gastrointestinal tract.
In contrast, its parent compound, codeine, demonstrates a wider distribution, including significant penetration into the brain nih.gov. The distribution of codeine and its active metabolite, morphine, has been studied in various tissues, including the brain, liver, and kidneys mdpi.com.
A comparative expected distribution profile is presented in the table below:
| Tissue | Codeine | This compound | Rationale for Difference |
| Brain | High | Very Low | Restricted by the blood-brain barrier. |
| Liver | High | High | A primary site of metabolism and excretion for many drugs. |
| Kidneys | High | High | A primary route of elimination. |
| Gastrointestinal Tract | Moderate | Potentially High | Presence of peripheral opioid receptors. |
The metabolism of codeine is well-characterized and involves several key pathways, including O-demethylation to morphine, N-demethylation to norcodeine, and glucuronidation nih.govwikipedia.org. These transformations are primarily carried out by cytochrome P450 enzymes (CYP2D6 and CYP3A4) and UDP-glucuronosyltransferases (UGTs) in the liver nih.govdrugbank.com.
It is plausible that this compound would be more resistant to N-demethylation, as the nitrogen is already fully substituted. The primary metabolic pathways for this compound would likely involve conjugation reactions, such as glucuronidation, if suitable functional groups are available, and direct excretion of the unchanged compound via the kidneys. The O-demethylation pathway, which is crucial for the analgesic effect of codeine, might still occur, but the resulting quaternary morphine derivative would also be expected to have limited central nervous system penetration.
The expected metabolic pathways are summarized in the following table:
| Metabolic Pathway | Codeine | This compound (Predicted) | Rationale |
| O-demethylation (to Morphine) | Major pathway for analgesic activity | Potentially occurs, but the product is also a quaternary compound with limited CNS access. | Catalyzed by CYP2D6. |
| N-demethylation (to Norcodeine) | Minor pathway | Unlikely to occur. | The nitrogen atom is already quaternized. |
| Glucuronidation | Major pathway of elimination | Likely a major pathway. | Increases water solubility for excretion. |
| Renal Excretion of Unchanged Drug | Minor | Likely a significant pathway. | The high polarity of the quaternary compound facilitates renal clearance. |
Structure Activity Relationship Sar Studies for Quaternary Codeine Derivatives
Influence of Quaternary Nitrogen on Opioid Receptor Interactions
The tertiary nitrogen in codeine is considered essential for its centrally mediated analgesic properties. biomedres.uspainphysicianjournal.com When this nitrogen is made quaternary, the molecule's ability to penetrate the CNS is drastically reduced. biomedres.uschemmethod.com This is because the permanent charge significantly increases the molecule's polarity and hydrophilicity, preventing it from passively diffusing across the lipid-rich BBB. nih.gov Consequently, quaternary codeine derivatives largely lose their central analgesic effects. painphysicianjournal.com
Research indicates that quaternization not only restricts CNS access but also negatively affects the binding affinity and agonist activity at opioid receptors compared to the parent tertiary amine compounds. nih.govmdpi.com While the fundamental pharmacophore required for receptor recognition is present, the bulky methyl group and the permanent charge on the nitrogen can lead to a less optimal fit within the binding pocket of the mu (μ), delta (δ), and kappa (κ) opioid receptors. mdpi.com Despite this reduction in affinity, the interaction is often sufficient to elicit a response from receptors located in peripheral tissues, such as the gastrointestinal tract. nih.gov
| Compound | μ-Opioid Receptor (MOR) Affinity (Ki, nM) | δ-Opioid Receptor (DOR) Affinity (Ki, nM) | κ-Opioid Receptor (KOR) Affinity (Ki, nM) |
|---|---|---|---|
| Codeine | ~380-1500 | >10000 | >10000 |
| Morphine | ~1-4 | ~30-100 | ~20-300 |
| N-Methylmorphine (Quaternary Analogue) | Decreased Affinity | Decreased Affinity | Decreased Affinity |
Impact of Counter-ion and Stereochemistry on Biological Activity
Beyond the quaternary nitrogen itself, other structural features like the associated counter-ion and the molecule's stereochemistry are critical determinants of biological activity.
Counter-ion: Codeine methochloride consists of the quaternary codeine cation and a chloride anion. While the pharmacological action is dictated by the cation's interaction with opioid receptors, the counter-ion can influence the compound's physicochemical properties, such as solubility, stability, and crystallinity. google.com The impact of the counter-ion on biological activity is a complex and sometimes controversial topic. nih.gov While some studies show minimal differences between various salt forms (e.g., hydrochloride vs. trifluoroacetate), others report that the counter-ion can affect the results of in vitro assays. nih.gov For this compound, the chloride ion is generally considered pharmaceutically acceptable, but it is plausible that different counter-ions (e.g., bromide, sulfate (B86663), maleate) could subtly modulate its effective potency or formulation characteristics. google.com
Stereochemistry: Opioid receptors exhibit a high degree of stereoselectivity. The analgesic activity of morphine and its derivatives is almost exclusively associated with the naturally occurring levorotatory (-) isomer. biomedres.uspainphysicianjournal.com Codeine, derived from morphine, retains this stereochemical configuration, which is essential for its activity. Any alteration to its multiple chiral centers can dramatically reduce or abolish its ability to bind effectively to opioid receptors. For instance, the specific orientation of substituents, such as the β-orientation at the C6 position, has been shown to be important for activity in related derivatives. nih.gov Therefore, the precise stereochemistry of this compound is a prerequisite for its peripheral opioid activity.
Rational Design Principles for this compound Analogues for Targeted Peripheral Action
The development of peripherally restricted opioid agonists is a key goal in medicinal chemistry to separate desired effects (like antidiarrheal action) from undesirable central effects (like sedation and addiction). The rational design of analogues based on the this compound template follows several key principles aimed at preventing BBB penetration.
Quaternization of Nitrogen: As established with this compound, converting the tertiary amine to a permanent quaternary ammonium (B1175870) salt is the most direct strategy. nih.gov This drastically increases polarity and prevents CNS entry.
Introduction of Hydrophilic/Ionizable Groups: An alternative or complementary strategy is the addition of highly polar or ionizable functional groups to the morphinan (B1239233) scaffold. mdpi.com Attaching zwitterionic moieties, such as amino acids or small peptides, or highly polar groups like a sulfate (-OSO₃⁻) at positions like C6 can significantly increase the hydrophilicity of the molecule. nih.govmdpi.comacs.org These modifications create compounds that are too polar to cross the BBB, thus confining their action to the periphery.
These principles guide the synthesis of new chemical entities that retain affinity for peripheral opioid receptors but are excluded from the brain, thereby offering a more targeted therapeutic action.
| Design Principle | Example Modification on Codeine Scaffold | Primary Physicochemical Effect | Predicted Biological Outcome |
|---|---|---|---|
| Quaternization of Nitrogen | N-CH₃ → N⁺(CH₃)₂ (e.g., this compound) | Creates permanent positive charge; increases polarity | Restricted CNS penetration; peripheral action |
| Addition of Polar Groups | Addition of sulfate or amino acid at C6 | Increases hydrophilicity and zwitterionic character | Restricted CNS penetration; peripheral action |
| N-substituent Variation | Replacement of N-methyl with polar carboxymethyl | Increases polarity | Reduced or no binding affinity nih.gov |
Application of Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools to investigate and rationalize the structure-activity relationships of opioid ligands at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between ligands like codeine derivatives and the three-dimensional structure of opioid receptors. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound analogues, docking studies can help visualize how the quaternary nitrogen and other substituents fit into the pocket of the µ-opioid receptor. nih.gov These models can identify key interactions, such as hydrogen bonds and ionic interactions with specific amino acid residues (e.g., Asp147 in the µ-opioid receptor), which are crucial for binding and activation. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can reveal how the binding of a ligand might induce conformational changes in the receptor, which is the first step in signal transduction. nih.gov For quaternary derivatives, MD can help explain why their binding affinity or efficacy might be lower than their tertiary amine counterparts by revealing less stable interactions or altered receptor dynamics.
By combining these computational approaches with experimental data, researchers can build robust SAR models. These models can explain why certain structural modifications enhance peripheral activity while others diminish it, guiding the rational design of new, more effective, and selective peripherally acting opioid compounds. research-solution.com
Advanced Analytical Methodologies for Codeine Methochloride Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation and analysis of codeine methochloride. These techniques provide detailed information on the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule.
The ¹H NMR spectrum confirms the presence of the additional methyl group on the nitrogen atom, which typically appears as a singlet with a chemical shift further downfield compared to the N-methyl group of codeine, due to the deshielding effect of the positive charge. 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the morphinan (B1239233) skeleton, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This comprehensive analysis allows for the unambiguous assignment of the entire molecular structure.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (H-1, H-2) | 6.6 - 6.8 | Multiplet |
| Olefinic Protons (H-7, H-8) | 5.3 - 5.8 | Multiplet |
| H-5 | ~4.9 | Singlet |
| OCH₃ | ~3.8 | Singlet |
| N⁺-(CH₃)₂ | 3.0 - 3.5 | Singlets |
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Due to the compound's permanent positive charge, soft ionization techniques like Electrospray Ionization (ESI) are particularly effective.
In ESI-MS, this compound is directly observed as a cation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pathways of the this compound cation are studied to provide further structural confirmation. nih.govnih.gov Cleavage of the piperidine (B6355638) ring is a characteristic fragmentation route for this class of compounds. nih.gov
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Cation | 314.17 |
| [M - CH₃]⁺ | Loss of a methyl group | 299.15 |
| Fragment 1 | Piperidine ring cleavage product | ~229 |
| Fragment 2 | Further fragmentation | ~162 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, robust, and widely available technique for the quantitative analysis of this compound. nih.gov The molecule possesses a chromophore, specifically the substituted benzene (B151609) ring, which absorbs UV radiation at a characteristic wavelength. nih.govmdpi.com
For codeine and its salts, the maximum absorbance (λmax) is typically observed around 284-286 nm. sigmaaldrich.comnih.gov This property is not significantly affected by the methylation of the nitrogen atom, allowing for the application of UV-Vis spectroscopy for quantification. By measuring the absorbance of a solution at this λmax and using a calibration curve prepared from standards of known concentration, the amount of this compound can be accurately determined. This method is valuable for purity assessments and for quantifying the compound in various matrices. mdpi.com
| Parameter | Value | Solvent |
|---|---|---|
| λmax 1 | ~212 nm | Water/Acid |
| λmax 2 | ~285 nm | Water/Acid sigmaaldrich.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorptions for the codeine skeleton include those for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, the ether (C-O-C) linkage, and aliphatic C-H bonds. researchgate.net The spectrum of this compound will exhibit these characteristic peaks. The formation of the quaternary ammonium (B1175870) salt can induce subtle shifts in the C-N bond vibrations and the surrounding C-H bending modes compared to the parent codeine molecule. The presence of a broad absorption band around 3400 cm⁻¹ would indicate the presence of water if the sample is a hydrate. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3500 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1500 - 1600 |
| Ether (C-O-C) | Stretching | 1050 - 1250 researchgate.net |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound. As a quaternary ammonium compound, it is highly polar and permanently charged, which dictates the choice of chromatographic conditions. nih.gov
Reversed-phase HPLC is commonly used, but specialized columns or mobile phase modifiers are often required for good peak shape and retention. Porous graphitic carbon or mixed-mode columns that offer alternative selectivities can be effective. thermofisher.com Ion-pairing chromatography, where an agent is added to the mobile phase to form a neutral complex with the analyte, is another viable strategy. Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed. sigmaaldrich.com
Various detection modes can be coupled with HPLC for the analysis of this compound:
UV Detection: As discussed previously, the chromophore in the molecule allows for sensitive detection at around 285 nm. mdpi.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation in a single analysis. nih.govrsc.org
Evaporative Light Scattering Detection (ELSD): For instances where the analyte lacks a strong chromophore or when universal detection is desired, ELSD can be a suitable alternative.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or Mixed-Mode |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer rsc.org |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (285 nm) or MS/MS |
Gas Chromatography (GC) Considerations for Quaternary Ammonium Salts
Gas chromatography is a powerful tool for the analysis of volatile compounds. However, the inherent non-volatile and thermally labile nature of quaternary ammonium salts like this compound presents significant challenges for direct GC analysis. To overcome these limitations, several specialized techniques are employed:
Pyrolysis GC (Py-GC): This technique involves the thermal degradation of the non-volatile sample in an inert atmosphere to produce smaller, more volatile fragments that can be separated and detected by GC. The resulting pyrogram provides a characteristic fingerprint of the original compound.
Derivatization: Chemical modification of this compound can be performed to increase its volatility. One common approach is Hofmann elimination , where the quaternary ammonium salt is treated with a strong base (e.g., silver oxide) and heat to yield a tertiary amine and an alkene, both of which are more amenable to GC analysis.
Ion-Pair Chromatography: In this method, a lipophilic counter-ion is added to the sample to form a neutral, volatile ion-pair with the quaternary ammonium cation. This ion-pair can then be analyzed by GC.
These adaptations allow for the successful application of GC in the analysis of this compound, providing valuable information on its purity and decomposition products.
Capillary Electrophoresis (CE) for Charged Species Analysis
Capillary electrophoresis is an ideal technique for the separation of charged molecules like this compound, offering high efficiency and resolution. nih.gov The separation is based on the differential migration of ions in an electric field.
Capillary Zone Electrophoresis (CZE): In CZE, the separation of ions is based on their charge-to-size ratio. nih.gov this compound, being a cation, will migrate towards the cathode at a rate determined by its electrophoretic mobility.
Micellar Electrokinetic Chromatography (MEKC): This variation of CE is particularly useful for separating mixtures of charged and neutral compounds. nih.govcore.ac.ukwikipedia.orgeurjchem.com A surfactant is added to the running buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of analytes is then based on their partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org MEKC has been successfully applied to the analysis of various alkaloids. nih.govnih.gov
The choice between CZE and MEKC depends on the complexity of the sample matrix and the presence of other analytes. Both techniques offer rapid analysis times and require minimal sample volume, making them valuable tools in this compound research. core.ac.uk
Thin-Layer Chromatography (TLC) for Qualitative Screening and Separation
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative screening and separation of compounds. farmaciajournal.com For the analysis of quaternary ammonium salts like this compound, specific considerations are necessary due to their high polarity. srce.hr
Stationary Phases: While silica (B1680970) gel is a common stationary phase, alumina (B75360) is often preferred for the separation of quaternary ammonium salts. srce.hrnih.gov Reversed-phase plates, such as silanized silica gel, can also be effective. nih.gov
Mobile Phases: The mobile phase typically consists of a mixture of a polar organic solvent (e.g., methanol) and an aqueous buffer or salt solution to facilitate the migration of the charged analyte. nih.govtandfonline.com For instance, a mobile phase of ethyl acetate, methanol, and ammonia (B1221849) has been used for the separation of codeine. farmaciajournal.comejgm.co.uk
Visualization: Since this compound is not inherently colored, visualization agents are required to detect the separated spots on the TLC plate. plantextractwholesale.com Common visualization techniques include:
UV Light: If the compound absorbs UV light, it will appear as a dark spot on a fluorescent background. plantextractwholesale.com
Iodine Vapor: The plate is placed in a chamber with iodine crystals, which adsorb to the compound spots, making them visible as brown spots. srce.hrplantextractwholesale.com
Dragendorff's Reagent: This reagent is specific for alkaloids and produces orange or orange-red spots. plantextractwholesale.comnih.gov
Potassium Iodoplatinate: This reagent gives a range of colors with different nitrogen-containing compounds. tandfonline.comepfl.chejgm.co.uk
TLC is a valuable tool for rapid screening, purity checks, and monitoring the progress of chemical reactions involving this compound.
Electrochemical Techniques for Quantitative Determination
Electrochemical methods offer high sensitivity and selectivity for the quantitative determination of electroactive compounds like codeine and its derivatives. nih.govmdpi.comnih.govui.ac.id These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Voltammetry: This is a widely used electrochemical technique for the analysis of codeine. researchgate.net Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are particularly effective in enhancing the signal and lowering the detection limits. nih.govresearchgate.net Modified electrodes, such as those incorporating nanomaterials, can further improve the sensitivity and selectivity of the analysis. researchgate.net
Potentiometry with Ion-Selective Electrodes (ISEs): ISEs are sensors that respond selectively to the activity of a specific ion in a solution. nih.gov A potentiometric sensor for this compound could be developed using a membrane containing an ionophore that selectively binds to the quaternary ammonium cation. The potential difference between the ISE and a reference electrode would be proportional to the concentration of this compound. nih.gov ISEs have been successfully developed for the determination of various quaternary ammonium compounds. nih.govresearchgate.nethach.comacs.orgresearchgate.net
Electrochemical techniques provide a powerful platform for the sensitive and selective quantification of this compound in various research settings. mdpi.com
Method Validation and Quality Control in Research Settings
Ensuring the reliability and accuracy of analytical data is paramount in scientific research. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Implementing rigorous method validation and ongoing quality control measures, such as the use of control samples and regular calibration of instruments, ensures the integrity and reproducibility of research findings related to this compound. jocpr.com
Future Directions and Emerging Research Avenues for Codeine Methochloride
Development of Novel Peripheral Opioid Research Probes
The development of peripherally-acting opioids is a significant area of research aimed at dissociating therapeutic analgesic effects from centrally-mediated side effects like respiratory depression, sedation, and addiction potential. nih.govnih.gov Quaternary ammonium (B1175870) derivatives of opioids, such as morphine methyliodide, have historically been used as research probes to demonstrate the existence and function of peripheral opioid receptors. nih.gov These compounds are unable to readily cross the blood-brain barrier, thus any observed pharmacological effects following systemic administration can be attributed to actions outside the CNS.
Future research should focus on establishing codeine methochloride as a specific probe for the peripheral actions of codeine. Codeine itself is a prodrug, metabolized into morphine and other active compounds, which are responsible for its analgesic effects. mdpi.comnih.gov Using this compound could help elucidate the distinct peripheral contributions of codeine versus its metabolites in various physiological and pathological processes.
Potential Research Applications:
Differentiating Peripheral vs. Central Actions: Systemic administration of this compound in preclinical models can help isolate and characterize the peripheral component of codeine's known effects, such as its influence on gastrointestinal motility and nociception. frontiersin.orgnih.gov
Receptor Characterization: It can be used to study the pharmacology of peripheral opioid receptors, particularly how they are modulated in inflammatory and neuropathic pain states where receptor expression and function are known to change. nih.gov
Metabolism Studies: Investigating the peripheral metabolism of this compound can provide insights into how local tissue enzymes process the compound, which may differ from the hepatic metabolism of codeine.
Investigation of this compound in Specific Preclinical Disease Models
The utility of this compound should be explored in various preclinical models of disease where peripheral opioid receptors are known to play a key role. This would provide a clearer understanding of the therapeutic potential of targeting peripheral opioid pathways.
Inflammatory and Neuropathic Pain: Data from animal studies support the involvement of peripheral opioid receptors in providing analgesia, especially in the presence of inflammation. nih.gov Future studies should employ models of inflammatory pain (e.g., formalin or carrageenan-induced paw edema) and neuropathic pain (e.g., spared nerve injury) to assess the analgesic efficacy of this compound. nih.gov Such studies could validate the peripheral mu-opioid receptor as a target for pain relief without the confounding central effects of systemic codeine.
Gastrointestinal Disorders: Opioids significantly impact gastrointestinal (GI) transit, often causing constipation. nih.gov The effects of codeine on the GI tract are thought to be mediated by its metabolite, morphine. nih.gov Using this compound in models of GI motility can determine the direct peripheral effects of the parent compound on opioid receptors in the gut, helping to design strategies to mitigate opioid-induced bowel dysfunction.
Visceral Pain: Investigating this compound in models of visceral pain, such as those for irritable bowel syndrome (IBS) or pancreatitis, could open new avenues for treating abdominal pain by specifically targeting gut-localized opioid receptors.
Advanced Drug Delivery Systems Research for Targeted Peripheral Effects
To maximize the therapeutic potential of peripherally restricted opioids like this compound, research into advanced drug delivery systems is essential. These systems can enhance drug concentration at the target site while minimizing systemic exposure. nuraclinics.com
Emerging Delivery Strategies:
Nanoparticle-Based Carriers: Encapsulating this compound in liposomes or polymeric nanoparticles could improve its pharmacokinetic profile and allow for targeted delivery to inflamed or injured tissues. This approach could prolong the local analgesic effect and reduce the required dose.
Hydrogel Formulations: For localized pain, incorporating this compound into injectable, biodegradable hydrogels could provide sustained release directly at the site of injury or surgery, offering prolonged, non-systemic pain control.
Quaternary Ammonium-Based Systems: Research into drug delivery systems that utilize quaternary ammonium compounds themselves, such as quaternary ammonium chitosans, could offer synergistic benefits. mdpi.com These systems can be designed to improve cellular absorption selectively, targeting the drug to the desired site of action. mdpi.com
A recent study highlighted that targeted drug delivery (TDD) via intrathecal systems can be a safe and effective alternative to long-term systemic opioid use, significantly reducing systemic opioid consumption while improving quality of life. nuraclinics.com This underscores the potential of developing targeted systems for peripheral delivery.
Integration of Omics Technologies in Understanding Quaternary Opioid Effects
The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) has provided unprecedented insight into the complex biological pathways affected by opioids. medrxiv.orgrti.org To date, much of this research has focused on the central effects related to addiction and analgesia. A significant future direction is to apply these technologies to understand the specific peripheral effects of quaternary opioids.
Transcriptomics and Proteomics: By analyzing changes in gene and protein expression in peripheral tissues (e.g., dorsal root ganglia, inflamed tissue) following administration of this compound, researchers can identify the specific signaling pathways modulated by peripheral opioid receptors. This could uncover novel targets for pain and inflammation. Multi-omic network analysis has already been used to identify dysregulated neurobiological pathways in opioid addiction, and a similar approach could be applied to peripheral tissues. medrxiv.org
Metabolomics: This approach can be used to identify the metabolic fingerprint of peripheral opioid action. By analyzing changes in endogenous metabolites in response to this compound, researchers could discover novel biomarkers of peripheral opioid receptor engagement and therapeutic effect.
Pharmacogenomics: While the influence of CYP2D6 genotype on the metabolism of codeine to morphine is well-known, the pharmacogenomics of peripheral opioid receptors and their response to drugs like this compound is less understood. nih.govwww.gov.uk Omics studies could identify genetic variants in peripheral opioid receptors or downstream signaling molecules that influence individual responses to peripherally acting opioids.
By integrating these advanced research avenues, the scientific community can fully explore the therapeutic potential of this compound, moving beyond its historical use to potentially unlock new, safer, and more effective treatments for a variety of peripheral disorders.
Q & A
Basic Research Questions
Q. How can researchers design reproducible experimental protocols to investigate codeine methochloride’s pharmacological activity?
- Methodological Answer : Protocols should include detailed synthesis steps (e.g., solvent systems, reaction conditions) and validation via spectroscopic techniques (e.g., NMR, HPLC-MS). Controls for purity (e.g., chromatography) and stability (e.g., pH/temperature variations) are critical. Statistical power analysis should determine sample sizes to ensure reproducibility .
- Data Considerations : Include tables comparing yield percentages under different conditions (e.g., temperature, catalyst use) and purity metrics (e.g., HPLC retention times).
Q. What systematic approaches are recommended for synthesizing existing literature on this compound’s metabolic pathways?
- Methodological Answer : Use databases like PubMed, Web of Science, and EMBASE with search terms (e.g., “this compound metabolism,” “CYP450 interactions”). Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and tools like PRISMA flow diagrams to document screening processes. Cross-reference findings with pharmacokinetic databases (e.g., PharmGKB) .
- Data Contradictions : Address discrepancies in reported metabolic half-lives by analyzing species-specific models (e.g., murine vs. human hepatocytes) .
Q. How should researchers validate this compound’s receptor-binding assays to minimize variability?
- Methodological Answer : Use standardized cell lines (e.g., HEK293 transfected with μ-opioid receptors) and replicate experiments across independent labs. Include positive/negative controls (e.g., naloxone for antagonism). Normalize data to protein concentration or cell count .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across preclinical and clinical studies?
- Methodological Answer : Conduct meta-analyses using fixed/random-effects models to quantify heterogeneity. Stratify data by administration routes (e.g., oral vs. intravenous) and demographic factors (e.g., CYP2D6 polymorphism status). Use PCA to identify confounding variables (e.g., drug interactions) .
- Example Table :
| Study | Population | Half-life (hr) | Bioavailability (%) | CYP2D6 Status |
|---|---|---|---|---|
| A | Healthy | 3.2 | 45 | Extensive |
| B | Hepatic | 5.8 | 28 | Poor |
Q. How can mixed-methods approaches elucidate this compound’s dual mechanisms of analgesia and dependence?
- Methodological Answer : Combine quantitative behavioral assays (e.g., tail-flick tests) with qualitative interviews assessing subjective dependence markers (e.g., craving severity). Triangulate data using logistic regression to link biochemical markers (e.g., dopamine release) with self-reported withdrawal symptoms .
- Integration Challenges : Address discordance between animal model outcomes and human behavioral data by adjusting for interspecies metabolic differences .
Q. What analytical frameworks are effective for validating novel this compound quantification methods in complex matrices?
- Methodological Answer : Compare LC-MS/MS with immunoassays using Bland-Altman plots to assess bias. Validate limits of detection (LOD) in biological fluids (e.g., plasma, urine) spiked with known concentrations. Cross-validate with certified reference materials .
- Statistical Tools : Report coefficient of variation (CV) for intra/inter-day precision and accuracy within ±15% of nominal values.
Synthesis of Conflicting Evidence
- Case Study : Discrepancies in this compound’s efficacy in neuropathic pain models may stem from dosing regimens (e.g., acute vs. chronic). Use dose-response meta-regression to identify thresholds for therapeutic vs. adverse effects .
Ethical and Reporting Standards
- Human Studies : For clinical trials, adhere to CONSORT guidelines, detailing inclusion/exclusion criteria and adverse event monitoring. Reference IRB protocols for dependency assessments (e.g., SDS scores ≥5) .
- Data Transparency : Share raw datasets and analysis scripts via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
